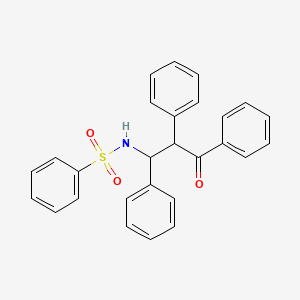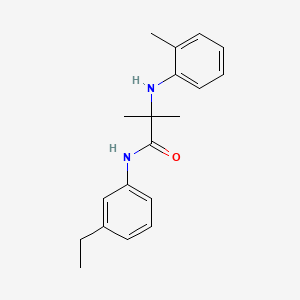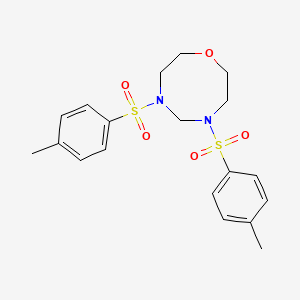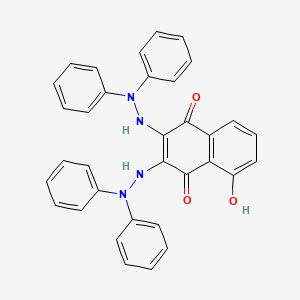
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with hydroxyl and diphenylhydrazinyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloronaphthalene-1,4-dione with 2,2-diphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products
The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad range of biological activities, including antibacterial and antitumor properties.
Thiazolidines: Exhibiting diverse therapeutic and pharmaceutical activities.
Imidazole derivatives: Possessing a wide range of biological activities such as antitumor and antimicrobial effects.
Uniqueness
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione stands out due to its unique naphthalene core and the presence of both hydroxyl and diphenylhydrazinyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
91662-85-0 |
|---|---|
Molecular Formula |
C34H26N4O3 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2,3-bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C34H26N4O3/c39-29-23-13-22-28-30(29)34(41)32(36-38(26-18-9-3-10-19-26)27-20-11-4-12-21-27)31(33(28)40)35-37(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-23,35-36,39H |
InChI Key |
KRMNLIUVMIITMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=O)C4=C(C3=O)C=CC=C4O)NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



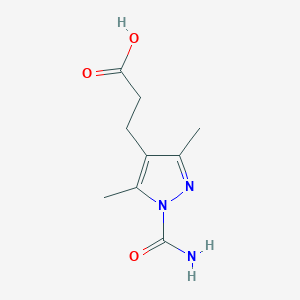
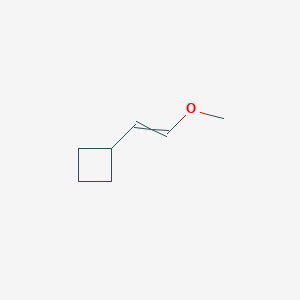
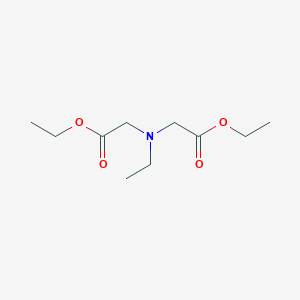
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
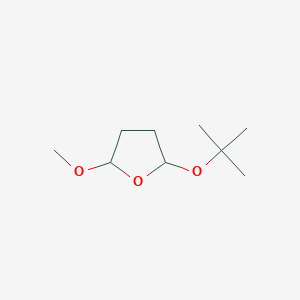
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
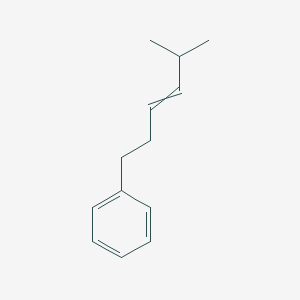
![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
